molecular formula C6H8N2O2S B174374 6-(Methylsulfonyl)pyridin-3-amine CAS No. 187143-22-2

6-(Methylsulfonyl)pyridin-3-amine

Cat. No. B174374
CAS RN: 187143-22-2
M. Wt: 172.21 g/mol
InChI Key: IAQVUJPCFHWOGZ-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)pyridin-3-amine is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 g/mol .


Molecular Structure Analysis

The molecular structure of 6-(Methylsulfonyl)pyridin-3-amine consists of a pyridine ring with a methylsulfonyl group attached . The InChI code is 1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 .


Physical And Chemical Properties Analysis

6-(Methylsulfonyl)pyridin-3-amine has a molecular weight of 172.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 172.03064868 g/mol .

Scientific Research Applications

Proteomics Research

6-(Methylsulfonyl)pyridin-3-amine: is utilized in proteomics research as a biochemical tool . Its molecular structure allows for interactions with proteins, which can be pivotal in understanding protein functions, interactions, and signaling pathways. This compound can be used to modify proteins or to study protein dynamics within cells.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds . These compounds have two possible tautomeric forms and are significant due to their structural similarity to purine bases like adenine and guanine, which are fundamental components of DNA and RNA.

Development of COX-2 Inhibitors

In medicinal chemistry, 6-(Methylsulfonyl)pyridin-3-amine is a key intermediate in designing selective COX-2 inhibitors . These inhibitors are important in creating anti-inflammatory drugs that target the COX-2 enzyme without affecting COX-1, reducing the risk of gastrointestinal side effects.

Palladium-Catalyzed Cross-Coupling Reactions

The compound is involved in palladium-catalyzed Suzuki cross-coupling reactions . This application is crucial in organic chemistry for creating novel pyridine derivatives, which have a wide range of uses, including in pharmaceuticals and materials science.

Safety and Hazards

6-(Methylsulfonyl)pyridin-3-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

6-methylsulfonylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQVUJPCFHWOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601897
Record name 6-(Methanesulfonyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylsulfonyl)pyridin-3-amine

CAS RN

187143-22-2
Record name 6-(Methanesulfonyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Nitro-6-(methylsulfonyl)pyridine (10 g, 49.5 mmol) was suspended in water (200 mL). Iron powder (5.0 g, 89.3 mmol) and acetic acid (0.5 mL) were added to the above mixture. The mixture, which resulted, was heated to reflux for 2 h. The reaction was monitored by TLC (EtOAc/hexane, 1/1). The reaction mixture was then cooled to rt and a saturated solution of NaHCO3 (100 mL) was added to the mixture. Ethyl acetate (200 mL) was added to the above mixture and the mixture which resulted was stirred at rt for 30 min. The mixture was filtered through celite and the organic layer was collectd. The aqueous layer was extracted with ethyl acetate (200 mL×3). The organic extractions were combined and dried (NaSO4). The solvent was removed under reduced pressure to provide the 3-amino-6-(methylsulfonyl)pyridine (6 g, 70.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 g
Type
catalyst
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

3-Nitro-6-(methylsulfonyl)pyridine (10 g, 49.5 mmol) was suspended in water (200 mL). Iron powder (5.0 g, 89.3 mmol) and acetic acid (0.5 mL) were added to the above mixture. The mixture, which resulted, was heated to reflux for 2 hours. The reaction was monitored by thin layer chromatography (ethyl acetate/hexane, 1/1). The reaction mixture was then cooled to room temperature and a saturated solution of sodium bicarbonate (NaHCO3) (100 mL) was added to the mixture. Ethyl acetate (200 mL) was added to the above mixture and the mixture which resulted was stirred at room temperature for 30 minutes. The mixture was filtered through Celite® and the organic layer was collected. The aqueous layer was extracted with ethyl acetate (200 mL×3). The organic extractions were combined and dried over sodium sulfate. The solvent was removed under reduced pressure to provide the 3-amino-6-(methylsulfonyl)pyridine (6 g, 70.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 g
Type
catalyst
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A suspension of 241 mg (0.34 mmol) of 20% of Pearlman's catalyst on carbon and 693 mg (3.43 mmol) of the 2-methanesulfonyl-5-nitropyridine in 15 mL of MeOH and 3 mL of ethyl acetate was stirred under an atmosphere of hydrogen for 3 hours. The solution was filtered and concentrated. The crude mixture was further purified by filtration through a silica column with ethyl acetate to afford 510 mg (86%) of 6-methanesulfonylpyridin-3-ylamine.
Quantity
693 mg
Type
reactant
Reaction Step One
Quantity
241 mg
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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